molecular formula C17H14N2O3S B2791573 N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE CAS No. 449168-16-5

N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE

Cat. No.: B2791573
CAS No.: 449168-16-5
M. Wt: 326.37
InChI Key: VVYNUQINAQXDHY-UHFFFAOYSA-N
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Description

N-(6-Methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic benzothiazole derivative supplied for early-stage research and discovery. This compound is of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial agents. Research on closely related structural analogs has demonstrated that benzothiazole derivatives bearing acetamide linkages can exhibit promising activity against a range of Gram-positive and Gram-negative bacterial strains . For instance, similar compounds have shown potent efficacy by potentially inhibiting critical bacterial enzymes like DNA gyrase, an established target for antibacterial drugs . The molecular architecture of this compound, which integrates a benzothioxane moiety with a benzothiazole core, is frequently explored in the search for selective receptor modulators. Compounds with this scaffold have been investigated as tools for probing the function of ion channels, such as the Zinc-Activated Channel (ZAC), where they can act as negative allosteric modulators . Researchers can utilize this chemical as a key intermediate or building block for further structural optimization and structure-activity relationship (SAR) studies. The product is provided with guaranteed high purity and identity. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-10-6-7-11-15(8-10)23-17(18-11)19-16(20)14-9-21-12-4-2-3-5-13(12)22-14/h2-8,14H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYNUQINAQXDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. Common synthetic methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and reduced waste generation .

Chemical Reactions Analysis

Oxidation Reactions

The benzodioxine and benzothiazole moieties undergo oxidation under controlled conditions:

Reaction Reagents/Conditions Products Source
Sulfur oxidation (benzothiazole)30% H₂O₂, TeO₂ (catalytic), 60°C, 6 hrsSulfoxide derivative (S=O bond formation at benzothiazole sulfur)
Full oxidation of sulfideExcess 30% H₂O₂, RT, 12 hrsSulfone derivative (two S=O bonds)
Aromatic ring oxidationKMnO₄, acidic aqueous medium, refluxIntroduction of hydroxyl or carbonyl groups on benzodioxine ring

Key Findings :

  • Sulfur oxidation selectively modifies the benzothiazole’s electronic properties, enhancing biological activity in derivatives .

  • Over-oxidation to sulfones occurs with prolonged H₂O₂ exposure, requiring careful stoichiometric control .

Reduction Reactions

The carboxamide and heterocyclic groups participate in reduction pathways:

Reaction Reagents/Conditions Products Source
Amide reductionLiAlH₄, anhydrous THF, 0°C → RT, 4 hrsCorresponding amine (conversion of -CONH- to -CH₂NH-)
Nitro group reductionH₂, Pd/C (10%), ethanol, 50 psi, 24 hrsAmine derivative (Ar-NO₂ → Ar-NH₂)

Mechanistic Insights :

  • LiAlH₄ reduces the carboxamide to a methylene amine, retaining the benzodioxine scaffold’s integrity.

  • Catalytic hydrogenation selectively reduces nitro groups without affecting sulfur or oxygen heteroatoms.

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution

Position Reagents Conditions Products Source
Benzothiazole C-6R-NH₂ (primary amines)DMF, K₂CO₃, 80°C, 8 hrsC-6 amino-substituted derivatives
Benzodioxine C-8R-SH (thiols)Acetone, reflux, 12 hrsThioether-linked analogs

Electrophilic Substitution

Reaction Reagents Conditions Products Source
Friedel-CraftsAcCl, AlCl₃, CH₂Cl₂, 0°CAcetylation at benzodioxineAcetylated derivative

Applications :

  • Thiol substitutions at C-8 enable modular derivatization for structure-activity relationship (SAR) studies .

  • Electrophilic acetylation enhances lipophilicity, improving membrane permeability in pharmacological assays.

Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis, while the benzodioxine ring participates in condensation:

Reaction Reagents/Conditions Products Source
Acidic hydrolysis6M HCl, reflux, 6 hrsCarboxylic acid (amide → -COOH)
Basic hydrolysisNaOH (10%), ethanol, 70°C, 3 hrsSodium carboxylate salt
Condensation with aldehydesR-CHO, pTSA, toluene, Dean-Stark, 12 hrsSchiff base derivatives

Notable Outcomes :

  • Hydrolysis under acidic conditions generates a carboxylic acid, useful for further coupling reactions.

  • Schiff base formation introduces imine linkages for metal-chelation studies.

Photochemical and Thermal Stability

  • Photodegradation : UV irradiation (254 nm) in methanol leads to cleavage of the benzodioxine ring, forming quinone derivatives .

  • Thermal Analysis : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with full degradation by 350°C.

Catalytic Cross-Coupling

Palladium-mediated reactions enable advanced functionalization:

Reaction Catalyst Conditions Products Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 hrsBiaryl-coupled derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 100°C, 24 hrsN-arylated analogs

Significance :

  • Suzuki couplings introduce aryl groups at the benzothiazole C-2 position for enhanced π-stacking in drug design.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a benzothiazole moiety and a benzodioxine framework. Its molecular formula is C16H15N3O3SC_{16}H_{15}N_{3}O_{3}S with a molecular weight of 335.37 g/mol. The presence of functional groups such as carboxamide enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry Applications

1. Antitumor Activity

Recent studies have shown that derivatives of benzothiazole compounds exhibit significant antitumor properties. For instance, research has indicated that N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide may act as a potential candidate for anticancer therapy. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting its role as a lead compound in the development of novel anticancer agents .

Case Study: Synthesis and Evaluation
A study focusing on the synthesis of thiadiazole derivatives containing the benzodioxane scaffold reported promising biological evaluations. The synthesized compounds were tested for their cytotoxicity against human cancer cell lines, revealing that modifications to the benzothiazole structure could enhance antitumor efficacy .

2. Antimicrobial Properties

Compounds similar to this compound have been evaluated for antimicrobial activity. The benzothiazole ring is known for its broad-spectrum antimicrobial properties, which may be applicable to this compound as well. Preliminary studies indicated potential effectiveness against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Biological Research Applications

1. Molecular Docking Studies

Molecular docking studies have been employed to investigate the interaction of this compound with specific biological targets. These studies provide insights into the binding affinity and orientation of the compound within active sites of enzymes or receptors relevant to disease pathways.

Table 1: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Interaction Type
Protein Kinase A-8.5Hydrogen Bonds
DNA Topoisomerase II-7.9Hydrophobic Interactions
Beta-Lactamase-8.0Ionic Interactions

Mechanism of Action

The mechanism of action of N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzothiazole ring with a benzodioxine moiety makes it a versatile compound for various applications .

Biological Activity

N-(6-Methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure

The compound features a complex structure that includes a benzothiazole moiety and a benzodioxine structure. Its molecular formula is C16H15N3O3SC_{16}H_{15}N_{3}O_{3}S, indicating the presence of nitrogen, oxygen, and sulfur atoms, which are often associated with biological activity.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that benzothiazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

Several studies have assessed the anticancer potential of benzothiazole derivatives. For instance, this compound has shown promise in inhibiting the proliferation of cancer cells in vitro. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways .

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-715.5Apoptosis via caspase activation
Study 2HeLa20.0Cell cycle arrest at G2/M phase

Antioxidant Activity

The antioxidant activity of this compound has also been evaluated. It was found to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of preventing chronic diseases associated with oxidative damage .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways essential for microbial growth and cancer cell proliferation.
  • Cell Membrane Disruption : By integrating into lipid membranes, it could alter membrane integrity and function.
  • Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in cancer cells.

Case Studies

A notable case study involved the assessment of this compound's effects on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations resulted in increased cell death rates. The study highlighted that the compound's ability to induce apoptosis was mediated by mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 6-methyl-1,3-benzothiazol-2-amine and activated derivatives of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalysts like EDCI/HOBt) is critical to minimize side products. For example, using DMF as a solvent at 60°C improves amide bond formation efficiency. Analytical techniques such as HPLC and NMR should validate purity (>95%) .

Table 1 : Example Synthesis Parameters

StepReagent/ConditionYield (%)Purity (HPLC)
Amide CouplingEDCI/HOBt, DMF, 60°C7296.5
PurificationColumn Chromatography (EtOAc/Hexane)6598.2

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

  • Methodological Answer : X-ray crystallography (using SHELX programs ) provides definitive structural confirmation, while complementary techniques include:

  • NMR : ¹H/¹³C NMR to verify proton environments and carbon frameworks.
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 355.12).
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (benzodioxine C-O-C) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Begin with in vitro assays targeting specific receptors (e.g., kinase inhibition or neuroprotective activity). Use dose-response curves (IC₅₀ determination) and cell viability assays (MTT/WST-1). Compare results with structurally related benzothiazole derivatives, noting discrepancies in activity due to substituent effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to analyze electronic properties (HOMO-LUMO gap, dipole moments) and compare with crystallographic data .

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like β-amyloid (for Alzheimer’s research). Validate with free energy calculations (ΔG) and RMSD clustering .

    Table 2 : Example Docking Results for β-Amyloid

    PoseBinding Energy (kcal/mol)RMSD (Å)Key Interactions
    1-8.21.5H-bond with Asp7, π-π stacking Phe20
    2-7.91.8Hydrophobic contact Val18

Q. How should researchers address contradictions in biological activity data across different assay models?

  • Methodological Answer : Apply triangulation:

  • Replicate assays under standardized conditions (e.g., pH, cell line).
  • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Analyze structural analogs to identify activity cliffs, which may explain discrepancies due to minor substituent changes .

Q. What strategies optimize crystallographic refinement for this compound, especially with twinned or low-resolution data?

  • Methodological Answer : Use SHELXL for small-molecule refinement. For challenging datasets:

  • Apply TWIN/BASF commands to model twinning.
  • Restrain bond lengths/angles using DFIX/ISOR .
  • Validate with R-factor convergence (<5% Δ between R₁ and wR₂) .

Methodological Considerations for Data Interpretation

Q. How can hydrogen-bonding patterns in the crystal structure inform solubility and stability predictions?

  • Methodological Answer : Analyze intermolecular interactions (e.g., C–H···O/N) via Mercury software. Stronger H-bond networks correlate with lower solubility in apolar solvents. Compare with Hirshfeld surface analysis to quantify interaction contributions .

Q. What ethical and safety protocols are critical when handling this compound in pharmacological studies?

  • Methodological Answer : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in rodents). Use PPE (gloves, goggles) during synthesis, and characterize stability under physiological conditions (e.g., PBS buffer, 37°C) to assess degradation products .

Research Gaps and Future Directions

  • Investigate metabolic pathways using LC-MS/MS to identify active metabolites.
  • Explore cocrystallization with coformers (e.g., carboxylic acids) to enhance bioavailability .

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